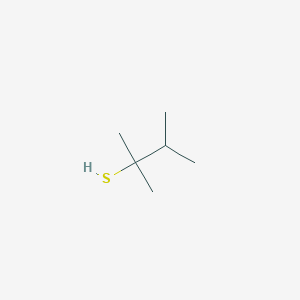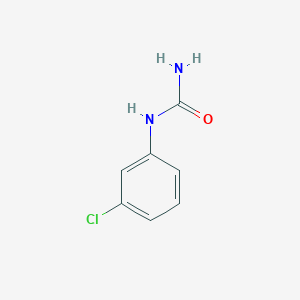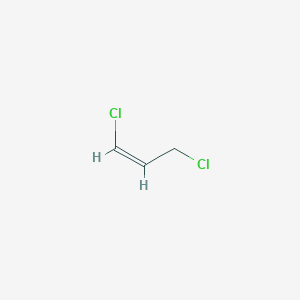
2-(3-Chloropropoxy)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropoxy)-1,3-dimethylbenzene, also known as m-CPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research to study the mechanisms of action of various drugs and their effects on the body.
Mécanisme D'action
The exact mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethylbenzene is not fully understood, but it is believed to act as a serotonin agonist by binding to serotonin receptors in the brain. It also has some affinity for dopamine receptors and can increase the release of dopamine in certain brain regions. This leads to increased activity in the brain and can result in changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
2-(3-Chloropropoxy)-1,3-dimethylbenzene has been shown to increase heart rate, blood pressure, and body temperature in animals. It can also cause changes in behavior such as increased locomotor activity, stereotypy, and anxiety-like behavior. In humans, 2-(3-Chloropropoxy)-1,3-dimethylbenzene has been shown to increase subjective ratings of anxiety and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Chloropropoxy)-1,3-dimethylbenzene in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, one limitation is that it is not a natural compound and may not accurately represent the effects of naturally occurring compounds in the body. Additionally, the effects of 2-(3-Chloropropoxy)-1,3-dimethylbenzene may vary depending on the dose and route of administration.
Orientations Futures
There are many future directions for research on 2-(3-Chloropropoxy)-1,3-dimethylbenzene. One area of interest is its potential as a tool to study the mechanisms of action of various drugs and their effects on the brain. Researchers can use 2-(3-Chloropropoxy)-1,3-dimethylbenzene as a substitute for other drugs to investigate their effects on behavior, cognition, and neurochemistry. Another area of interest is the development of new compounds based on the structure of 2-(3-Chloropropoxy)-1,3-dimethylbenzene that may have improved pharmacological properties. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Chloropropoxy)-1,3-dimethylbenzene and how it may interact with other compounds in the body.
Méthodes De Synthèse
The synthesis of 2-(3-Chloropropoxy)-1,3-dimethylbenzene involves the reaction of 3-chloropropionyl chloride with 1,3-dimethylbenzene in the presence of a base such as triethylamine. The reaction yields 2-(3-Chloropropoxy)-1,3-dimethylbenzene as a white crystalline solid with a melting point of 58-60°C. The purity of the compound can be verified using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
M-CPP has been used in scientific research to study the mechanisms of action of various drugs such as amphetamines and hallucinogens. It has been used as a substitute for these drugs due to its similar chemical structure and effects on the body. 2-(3-Chloropropoxy)-1,3-dimethylbenzene has been used in animal studies to investigate the effects of drugs on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
2-(3-chloropropoxy)-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIDAVGIYOAHGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563290 |
Source


|
| Record name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropoxy)-1,3-dimethylbenzene | |
CAS RN |
1626-42-2 |
Source


|
| Record name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














